2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid chemical structure
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid chemical structure
An In-Depth Technical Guide to 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid: A Specialized Building Block for Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the rational design of drug candidates hinges on the availability of sophisticated and well-characterized molecular building blocks. 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is one such scaffold, embodying several key structural features sought after in modern drug design. As a chiral, non-proteinogenic, α,α-disubstituted amino acid, it offers a unique tool for introducing conformational constraint and metabolic stability into novel chemical entities. The presence of a fluorine atom on the phenyl ring further allows for the fine-tuning of electronic and pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, detailing its structural attributes, potential synthetic strategies, core applications in medicinal chemistry, and robust analytical protocols for its characterization. It is intended as a resource for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar building blocks in their discovery programs.
Core Structural & Physicochemical Analysis
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a synthetic amino acid derivative whose utility is derived from the specific arrangement of its functional groups. The core structure consists of a central quaternary carbon—a chiral center—bonded to a carboxylic acid, a dimethylamino group, a hydrogen, and a 2-fluorophenyl ring.
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α,α-Disubstituted Amino Acid Motif: The quaternary α-carbon imparts significant conformational rigidity compared to a standard amino acid. When incorporated into a peptide or small molecule, it restricts bond rotation, which can lock the molecule into a specific, biologically active conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target.
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Tertiary Amine: The dimethylamino group is a basic center, which will be protonated at physiological pH. This provides a potential point for ionic interactions with biological targets and influences the compound's solubility and pharmacokinetic profile.
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2-Fluorophenyl Group: The strategic placement of a fluorine atom on the aromatic ring is a common tactic in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[1] Furthermore, its high electronegativity can modulate the acidity (pKa) of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with target proteins.
Physicochemical Properties
A summary of the key physicochemical properties for the hydrochloride salt of the compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [2] |
| Molecular Weight | 233.67 g/mol | [2] |
| Physical Form | Solid | [2] |
| InChI Key | BVCIHIVJCGUPSG-UHFFFAOYSA-N | [2] |
| SMILES (HCl Salt) | Cl.CN(C)C(C(O)=O)c1ccccc1F | [2] |
These properties make it suitable for a range of synthetic transformations common in pharmaceutical development.
Synthetic Pathways and Chemical Reactivity
While 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is commercially available from specialized suppliers, understanding its synthesis provides insight into its chemical nature and potential impurities. The synthesis of α-aryl-α-amino acids can be approached through several established organic chemistry methodologies.
A plausible and widely used method is the Strecker synthesis . This reaction involves the one-pot reaction of an aldehyde or ketone, an amine, and a cyanide source (e.g., KCN) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
Conceptual Synthetic Workflow: Modified Strecker Synthesis
Caption: Conceptual workflow for the synthesis via a modified Strecker reaction.
Causality in Synthesis:
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Reactant Choice: 2-Fluorobenzaldehyde is the logical starting material to introduce the required 2-fluorophenyl moiety. Dimethylamine provides the N,N-dimethyl substitution directly.
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Intermediate Formation: The reaction proceeds through the formation of an iminium ion intermediate from the aldehyde and amine, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile.
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Hydrolysis: The nitrile group is robust and requires harsh conditions, typically strong acid or base, to hydrolyze it to the carboxylic acid. Acidic hydrolysis is often preferred as it simultaneously protonates the amine, yielding the hydrochloride salt which can aid in purification by crystallization.
Applications in Drug Design and Medicinal Chemistry
The primary value of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid lies in its use as a specialized building block to construct more complex molecules with desirable pharmacological properties.
Use as a Conformational Constraint in Peptidomimetics
Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating unnatural amino acids like this one can address these limitations. The bulky α,α-disubstituted nature prevents rotation around the peptide backbone, forcing it into a specific secondary structure (e.g., a turn or helical motif). This can enhance binding to a target receptor while also making the adjacent amide bonds resistant to cleavage by proteases.
Scaffold for Novel Small Molecules
The compound serves as an excellent starting point for generating libraries of novel small molecules. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the aromatic ring can undergo further substitution. This allows chemists to systematically explore the chemical space around the core scaffold to optimize activity and properties. For example, it could be used in the synthesis of novel ion channel modulators or enzyme inhibitors, where precise positioning of aromatic and basic groups is often critical for activity.
Workflow for Integration into a Lead Molecule
Caption: Standard workflow for amide bond formation using the building block.
Analytical & Quality Control Protocols
For any building block used in drug synthesis, rigorous quality control is paramount to ensure the identity, purity, and stereochemical integrity of the final product.
Protocol 1: Identity and Purity Assessment by LC-MS and ¹H NMR
This protocol establishes the chemical identity and purity of the compound.
1. Sample Preparation:
- Accurately weigh ~1 mg of the compound.
- Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50).
2. LC-MS Analysis:
- System: Standard High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Detection (MS): Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]⁺ ion.
- Expected Result: A single major peak in the chromatogram with a mass corresponding to the protonated molecule. Purity can be calculated from the peak area at a suitable UV wavelength (e.g., 254 nm).
3. ¹H NMR Spectroscopy:
- Solvent: Deuterated methanol (CD₃OD) or DMSO-d₆.
- Expected Signals:
- Multiplets in the aromatic region (~7.0-7.6 ppm) corresponding to the 2-fluorophenyl group.
- A singlet for the α-proton.
- A singlet for the N-dimethyl protons.
- The absence of significant impurity signals.
Protocol 2: Chiral Purity Assessment
This protocol is essential to confirm the enantiomeric excess (e.e.) of a specific stereoisomer.
1. System:
- HPLC system with a Chiral Stationary Phase (CSP) column (e.g., a cellulose- or amylose-based column like Chiralpak IA, IB, etc.).
2. Method Development (Justification):
- The choice of a chiral column and mobile phase is empirical. A screening process is required.
- Rationale: The stationary phase contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times.
- Typical Mobile Phase: A non-polar solvent system like Hexane/Isopropanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
3. Analysis:
- Inject the sample dissolved in the mobile phase.
- Monitor the chromatogram at a suitable UV wavelength.
- Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the relative peak areas: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Conclusion
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a prime example of a modern chemical building block designed for purpose. It is not a metabolite of a known drug but rather a sophisticated synthetic intermediate. Its value is derived from its combination of features: a conformationally restricting α,α-disubstituted amino acid core, a basic amine for tuning solubility and interactions, and a strategically fluorinated aromatic ring for enhancing metabolic stability and modulating electronic properties. For drug discovery teams, the incorporation of such well-defined scaffolds is a key strategy for accelerating the development of optimized clinical candidates with improved pharmacological profiles.
References
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Gicquel, T., et al. (2022). Metabolite elucidation of 2-fluoro-deschloroketamine (2F-DCK) using molecular networking across three complementary in vitro and in vivo models. Drug Testing and Analysis, 14(1), 144-153. Available at: [Link]
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Wikipedia. (n.d.). 2-Fluorodeschloroketamine. Retrieved from [Link]
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Joseph, D., et al. (2023). Characterization of Extensive 2-Fluorodeschloroketamine (2F-DCK) Metabolism in Pooled Human Liver Microsomes (pHLM), Urine, and Hair from an Addicted Patient Using High-Resolution Accurate Mass (HRAM) Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
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Airiti Library. (n.d.). Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Retrieved from [Link]
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PubMed. (n.d.). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
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ResearchGate. (n.d.). Comparative Analysis and Structure Identification of Oxidative Metabolites and Hydrogenation Metabolite Enantiomers for 2-Fluorodeschloroketamine. Retrieved from [Link]
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